molecular formula C10H9ClF3N B13702417 N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13702417
M. Wt: 235.63 g/mol
InChI Key: KRWSWFWMQMFFLA-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a 3-ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3-ethylphenylamine with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide

    Catalysts: Lewis acids or bases to facilitate substitution reactions

Major Products

    Substitution Products: Depending on the nucleophile, products such as N-(3-ethylphenyl)-2,2,2-trifluoroacetamide or corresponding ethers and thioethers can be formed.

    Hydrolysis Products: N-(3-ethylphenyl)-2,2,2-trifluoroacetamide and hydrochloric acid

Scientific Research Applications

N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity as an electrophile due to the presence of the trifluoroacetimidoyl group. This group enhances the compound’s ability to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
  • N-(4-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
  • N-(3-Ethylphenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(3-Ethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the 3-ethylphenyl group, which can influence its reactivity and the types of products formed in chemical reactions

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

N-(3-ethylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-2-7-4-3-5-8(6-7)15-9(11)10(12,13)14/h3-6H,2H2,1H3

InChI Key

KRWSWFWMQMFFLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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